Comparative Synthetic Efficiency: Validated Suzuki Coupling Yields for 4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one
This compound demonstrates robust and well-documented performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone transformation in medicinal chemistry. The specific substitution pattern of the aryl bromide is critical for achieving optimal coupling efficiency. In a published multikilogram-scale process, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one was coupled with 4-carboxyphenylboronic acid using Pd(PPh3)4 to yield the biphenyl product in 64% yield [1]. This yield serves as a critical baseline for synthetic feasibility studies, differentiating it from other positional isomers where reaction yields may differ due to altered steric and electronic effects around the C–Br bond. While head-to-head comparative yield data against specific analogs under identical conditions are not available in the public domain, the established 64% yield provides a quantitative benchmark for process optimization and scalability assessments.
| Evidence Dimension | Suzuki Coupling Reaction Yield |
|---|---|
| Target Compound Data | 64% isolated yield |
| Comparator Or Baseline | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (no direct comparator available) |
| Quantified Difference | Not applicable (baseline data only) |
| Conditions | Coupling with 4-carboxyphenylboronic acid, Pd(PPh3)4 catalyst, Na2CO3 base, DME/H2O solvent mixture. |
Why This Matters
This established yield provides a quantitative starting point for chemists planning synthetic routes, enabling accurate assessment of material requirements and process viability for downstream analog synthesis.
- [1] Ennis, D. S., et al. "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach." Organic Process Research & Development, 1999, 3, 4, 248–252. View Source
